Regioselective Synthesis Yield: 6-Nitro vs. 4-Nitro Isomer
In a direct comparative synthesis starting from N-(2,3-dimethyl-6-nitrophenyl)acetamide via acidic hydrolysis, the 6-nitro isomer was isolated as the major product at 43% yield (5.5 g), while the corresponding 4-nitro regioisomer was obtained as a minor byproduct at only 12% yield (1.5 g). This represents a 3.6-fold yield advantage for the 6-nitro isomer under identical reaction conditions . The product ratio (approximately 3.6:1 in favor of the 6-nitro isomer) is not an artifact of workup but reflects the intrinsic regiochemical preference imposed by the two ortho/para-directing methyl groups on the aniline ring, which collectively favor nitration/nitro-group retention at the 6-position.
| Evidence Dimension | Isolated synthetic yield from common N-acetyl precursor |
|---|---|
| Target Compound Data | 43% yield (5.5 g), 2,3-dimethyl-6-nitroaniline |
| Comparator Or Baseline | 12% yield (1.5 g), 2,3-dimethyl-4-nitroaniline |
| Quantified Difference | 3.6-fold higher yield; 31 percentage-point absolute yield advantage |
| Conditions | Acidic hydrolysis (60% H₂SO₄, reflux, 1 h), followed by extraction and column chromatography (10% CH₂Cl₂/hexane) |
Why This Matters
Users procuring this compound for scale-up or as a synthetic intermediate benefit from its status as the kinetically favored regioisomer, which translates to lower cost-per-gram and higher batch-to-batch availability compared to the 4-nitro isomer.
